molecular formula C9H8FNO4S B3030444 4-Fluoroisoquinoline sulfate CAS No. 906820-09-5

4-Fluoroisoquinoline sulfate

Cat. No. B3030444
CAS RN: 906820-09-5
M. Wt: 245.23
InChI Key: UIWPLWVBONXKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoquinoline derivatives has been explored through various methods. For instance, a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones was achieved by reacting N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 at room temperature, yielding good to excellent results . Another study reported the Rh(III)-catalyzed defluorinative [4 + 2] annulation of N-Sulfonylarylamides with Ethyl 2-Diazo-3,3,3-trifluoropropanoate to synthesize 1,3,4-functionalized isoquinolines . These methods demonstrate the versatility in synthesizing isoquinoline derivatives, which could potentially be applied to the synthesis of 4-Fluoroisoquinoline sulfate.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be quite complex. For example, the crystal structure of 4-fluoroisoquinoline-5-sulfonyl chloride shows that one of the sulfonyl oxygen atoms lies approximately on the isoquinoline plane to minimize steric repulsion . This suggests that the introduction of a fluoro group and a sulfonyl group can significantly affect the molecular conformation of the isoquinoline derivatives, which is an important consideration in the synthesis and application of these compounds.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. The sulfonation reaction, for instance, is directed to specific positions on the benzene ring depending on the hydroxyquinoline starting material . This indicates that the functional groups present on the isoquinoline derivatives can influence the course of subsequent chemical reactions, which is crucial for the targeted synthesis of compounds like this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structures. The presence of fluorine atoms and sulfonyl groups can affect the compound's reactivity, solubility, and overall stability. Although the specific properties of this compound are not detailed in the provided papers, the studies on related compounds provide insights into how such substituents might influence the properties of the compound .

Scientific Research Applications

  • Fluoroquinolones Synthesis and Mechanism :

    • Fluoroquinolones, including 4-Fluoroisoquinoline derivatives, are known for their broad-spectrum antibacterial activities. Key research in this area has been on their synthesis, mechanisms of action, and resistance. They target essential bacterial enzymes like DNA gyrase, maintaining superhelical twists in DNA. This aspect has been extensively studied, reflecting the promising therapeutic potential of fluoroquinolones, including their pharmacokinetics and tolerability in humans (Wolfson & Hooper, 1985).
  • Structural Analyses and Derivatives :

    • Research on 4-fluoroisoquinoline sulfate also delves into its structural aspects and derivatives. Studies have examined the crystal structures of various derivatives, noting how their configurations impact their chemical properties and potential applications. This includes exploring how different groups attached to the 4-fluoroisoquinoline core influence its overall structure and reactivity (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
  • Synthesis Methods :

    • Innovative methods for synthesizing 4-fluoroisoquinoline and its derivatives have been a significant area of research. A noteworthy development is the Ag(I)-catalyzed intramolecular oxidative aminofluorination of alkynes, providing an efficient method for creating various 4-fluoroisoquinoline and 4-fluoropyrrolo[α]isoquinoline compounds (Xu & Liu, 2012).
  • Antimalarial and Antitumor Applications :

    • Research has also delved into the potential antimalarial and antitumor applications of this compound derivatives. This includes the exploration of novel 4'-fluoro and 4'-chloro analogues of amodiaquine, a drug used in malaria treatment, which showed significant activity against both chloroquine-sensitive and resistant parasites (O’Neill et al., 2009).
  • Pharmacological Profiling and Drug Development :

    • The role of 4-Fluoroisoquinoline in the development of pharmaceuticals is a crucial research area. Studies have included the design and synthesis of new drug candidates, evaluating their cytotoxic activity, and exploring mechanisms of action. This research is critical in identifying potential new drugs for cancer treatment and other diseases (Chou et al., 2010).

Safety and Hazards

The safety information for 4-Fluoroisoquinoline sulfate includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

4-fluoroisoquinoline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN.H2O4S/c10-9-6-11-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWPLWVBONXKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2F.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715598
Record name Sulfuric acid--4-fluoroisoquinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

906820-09-5
Record name Sulfuric acid--4-fluoroisoquinoline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoroisoquinoline sulfate
Reactant of Route 2
4-Fluoroisoquinoline sulfate
Reactant of Route 3
4-Fluoroisoquinoline sulfate
Reactant of Route 4
4-Fluoroisoquinoline sulfate
Reactant of Route 5
4-Fluoroisoquinoline sulfate
Reactant of Route 6
Reactant of Route 6
4-Fluoroisoquinoline sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.